Rhapontigenin 3'-O-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

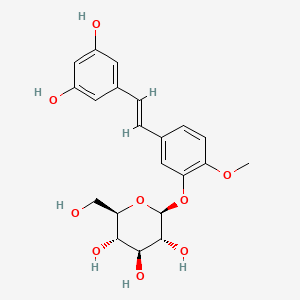

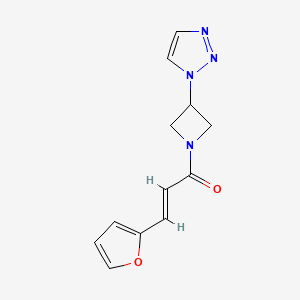

Rhapontigenin 3’-O-glucoside is a derivative of Rhapontigenin . It is a constituent from rhizomes of Rheum undulatum Linne that exhibits estrogenic activity . Its aglycone, Rhapontigenin, is thought to be the biologically active form of Rhaponticin .

Synthesis Analysis

Rhapontigenin 3’-O-glucoside can be enzymatically synthesized from the glycosylated parent compound Rhaponticin . A glucosyltransferase, R. palmatum UDP-glycosyltransferase (RpUGT) 1, isolated from the rhizome of R. palmatum, has been found to glucosylate Rhapontigenin, yielding Rhaponticin .Molecular Structure Analysis

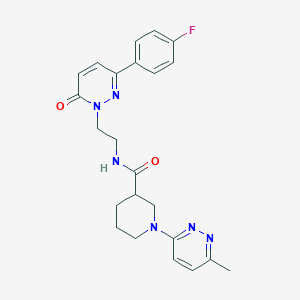

The molecular formula of Rhapontigenin 3’-O-glucoside is C21H24O9 . It contains total 56 bond(s); 32 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 4 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 primary alcohol(s), 3 secondary alcohol(s), 1 ether(s) (aliphatic), and 2 ether(s) (aromatic) .Chemical Reactions Analysis

Rhapontigenin 3’-O-glucoside is a potent inactivator of human P450 1A1 . It exhibits a potent and selective inhibition of human P450 1A1 with an IC 50 of 0.4 μM .Physical And Chemical Properties Analysis

The molecular weight of Rhapontigenin 3’-O-glucoside is 420.41 .Applications De Recherche Scientifique

Anti-Inflammatory Properties

Rhaponticin, the aglycone of Rhapontigenin 3’-O-glucoside, has been found to have significant anti-inflammatory properties . It can interact with different targets and modulate the activities of numerous pro-inflammatory mediators through the inhibition of the nuclear factor kappa B (NF-κB) activation, reduction of inflammatory cytokine levels and iNOS activity as well as regulation of cell adhesion molecules and sirtuin 1 (SIRT1) expression .

Antioxidant Activity

Rhaponticin is also known for its antioxidant properties . The health-promoting and disease-preventive effects of antioxidants, observable at the level of the whole organism, may result from diverse molecular pathways, including not only reactions with oxidants, but also the ability to regulate gene transcription and modulate the adaptive response .

Anti-Cancer Properties

Rhaponticin has shown promising results in cancer prevention . It functions as a potent inactivator of human P450 1A1, a key enzyme involved in the metabolism of certain carcinogens . This makes Rhaponticin a good candidate for a cancer chemopreventive agent .

Estrogenic Activity

Rhaponticin has been reported to have estrogenic activity . This means it can bind to and activate estrogen receptors, potentially influencing a variety of physiological processes.

Antithrombotic Activity

Rhaponticin has been found to have antithrombotic actions . This means it can prevent or reduce the formation of blood clots, which is beneficial in the prevention of conditions like stroke and heart attack.

Dietary Supplement

As a component of rhubarb, Rhaponticin may be present in the human diet both in foods and dietary supplements . This makes it a potential candidate for nutritional supplementation and functional foods.

Mécanisme D'action

Target of Action

Rhapontigenin 3’-O-glucoside is a derivative of Rhapontigenin . The primary target of Rhapontigenin 3’-O-glucoside is the human cytochrome P450 1A1 . This enzyme is implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .

Mode of Action

Rhapontigenin 3’-O-glucoside, through its active form Rhapontigenin, exhibits a potent and selective inhibition of human P450 1A1 . It shows 400-fold selectivity for P450 1A1 over P450 1A2 and 23-fold selectivity for P450 1A1 over P450 1B1 .

Biochemical Pathways

The biochemical pathways affected by Rhapontigenin 3’-O-glucoside are those involving the human cytochrome P450 1A1 . By inhibiting this enzyme, Rhapontigenin 3’-O-glucoside can potentially prevent the biotransformation of carcinogenic and immunotoxic compounds .

Pharmacokinetics

The pharmacokinetics of Rhapontigenin 3’-O-glucoside have been examined using various techniques . It has been found that Rhapontigenin, the active form of Rhapontigenin 3’-O-glucoside, shows rapid glucuronidation and poor bioavailability .

Result of Action

The molecular and cellular effects of Rhapontigenin 3’-O-glucoside’s action are primarily related to its inhibition of the human cytochrome P450 1A1 . This inhibition can potentially prevent the biotransformation of a number of carcinogenic and immunotoxic compounds .

Safety and Hazards

Rhapontigenin 3’-O-glucoside is for research use only, not for human or veterinary use . Avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O9/c1-28-15-5-4-11(2-3-12-6-13(23)9-14(24)7-12)8-16(15)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZBFHDKUAVGLR-DXKBKAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2541858.png)

![2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541859.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2541861.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-morpholinobenzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate](/img/structure/B2541871.png)

![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide](/img/structure/B2541878.png)